4-Bromo-2-fluorobenzaldoxime
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Overview
Description
4-Bromo-2-fluorobenzaldoxime is a chemical compound characterized by the presence of a bromine atom and a fluorine atom on a benzene ring, which is also attached to an oxime group. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
4-Bromo-2-fluorobenzaldoxime, also known as 4-bromo-2-fluorobenzaldehyde oxime, is a fine chemical that is used as a building block in the synthesis of complex molecules . It is also an intermediate in the production of pharmaceuticals, research chemicals, and other specialty chemicals . .
Mode of Action
As a chemical intermediate, it likely interacts with its targets to facilitate the synthesis of more complex molecules .
Biochemical Pathways
As an intermediate in the production of various chemicals, it likely participates in a wide range of biochemical reactions .
Result of Action
As a chemical intermediate, its primary role is likely to facilitate the synthesis of more complex molecules .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzaldoxime can be synthesized through the reaction of 4-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under reflux conditions to ensure the completion of the oxime formation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitrile.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous ether.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) are used, and the reaction is usually conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 4-Bromo-2-fluorobenzonitrile
Reduction: 4-Bromo-2-fluorobenzylamine
Substitution: 4-Iodo-2-fluorobenzaldoxime or 4-Fluoro-2-bromobenzaldoxime
Scientific Research Applications
4-Bromo-2-fluorobenzaldoxime is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex molecules and intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.
Industry: The compound is employed in the production of specialty chemicals and research chemicals.
Comparison with Similar Compounds
4-Bromo-2-fluorobenzaldehyde
4-Bromo-2-fluorobenzoic acid
4-Bromo-2,5-difluorobenzaldehyde
This comprehensive overview provides a detailed understanding of 4-Bromo-2-fluorobenzaldoxime, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
202865-64-3 |
---|---|
Molecular Formula |
C7H5BrFNO |
Molecular Weight |
218.02 g/mol |
IUPAC Name |
(NZ)-N-[(4-bromo-2-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |
InChI Key |
DHBUKMPUUDCJTH-WMZJFQQLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=N\O |
SMILES |
C1=CC(=C(C=C1Br)F)C=NO |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=NO |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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